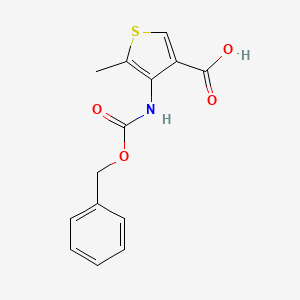
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Boc-pyr-MP and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Boc-pyr-MP is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as kinases and proteases. Boc-pyr-MP can also bind to proteins and modulate their function.
Biochemical and Physiological Effects
Boc-pyr-MP has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various kinases such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK). Boc-pyr-MP can also inhibit the activity of various proteases such as cathepsin B and L. Additionally, Boc-pyr-MP has been shown to have antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-pyr-MP has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Boc-pyr-MP is also stable under various conditions and can be stored for long periods of time. However, Boc-pyr-MP has some limitations for lab experiments. This compound can be toxic to cells at high concentrations and can also inhibit the activity of non-target proteins.
Zukünftige Richtungen
There are several future directions related to Boc-pyr-MP. One potential direction is the development of new bioactive molecules using Boc-pyr-MP as a building block. Another potential direction is the study of the mechanism of action of Boc-pyr-MP and its effects on various proteins and enzymes. Additionally, the development of new synthetic methods for Boc-pyr-MP and its derivatives could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion
In conclusion, Boc-pyr-MP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. Boc-pyr-MP has several advantages for lab experiments but also has some limitations. There are several future directions related to Boc-pyr-MP, including the development of new bioactive molecules and the study of its mechanism of action.
Synthesemethoden
Boc-pyr-MP can be synthesized using various methods, including the reaction of tert-butylsulfonyl pyrrolidine-1-carboxylic acid with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-pyr-MP has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been used as a building block for the synthesis of various bioactive molecules such as kinase inhibitors, protease inhibitors, and antiviral agents. Boc-pyr-MP has also been used as a tool compound for the study of protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
6-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)10-7-8-17(9-10)13(19)11-5-6-12(18)16(4)15-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEJOYDGZDYKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2950460.png)
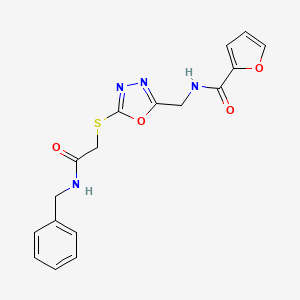
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)
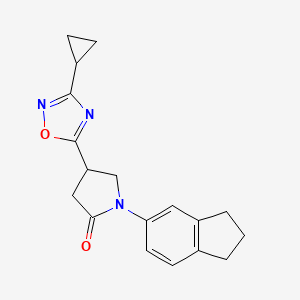
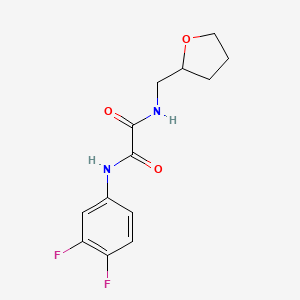
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)
![2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2950475.png)
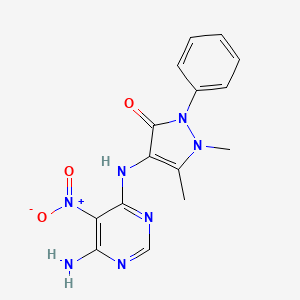
![1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2950478.png)
